REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Cl:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([OH:8])[n:7]1.[K+:13].[K+:14]>>[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([O:8][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Clc1cccc(OCc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |